molecular formula C19H15ClN2O3 B3916074 4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide

4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B3916074
M. Wt: 354.8 g/mol
InChI Key: CDKDUEIJFHSAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess potent anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism of Action

4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide A exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the expression of pro-inflammatory cytokines. It also inhibits the activation of MAPKs, which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound A has been found to have a number of biochemical and physiological effects in various cell types. It has been shown to inhibit the migration of neutrophils and monocytes, which are involved in the inflammatory response. It also inhibits the production of reactive oxygen species, which are involved in tissue damage and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide A in lab experiments is its potent anti-inflammatory and immunomodulatory properties, which make it a useful tool for studying the mechanisms of inflammation and immune system regulation. However, one limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide A. One area of interest is the development of more potent and selective compounds that target the same pathways as this compound A but with fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of this compound A in animal models of inflammatory diseases. Finally, the development of new drug delivery systems for this compound A could improve its pharmacokinetic properties and increase its therapeutic potential.

Scientific Research Applications

4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide A has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. This makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-16-8-5-14(6-9-16)19(21)22-25-18(23)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKDUEIJFHSAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CC=C(C=C3)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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